1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.
Attachment of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the thiophene with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.
Material Science: Utilized in the synthesis of novel materials with unique electronic properties.
Biological Research: Studied for its potential effects on various biological pathways and its use as a tool compound in biochemical assays.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring and pyrazole core are likely to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-N-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
- 1-cyclopentyl-N-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
- 1-cyclopentyl-N-[(5-methylthiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
Uniqueness
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the fluorinated thiophene ring, which imparts distinct electronic properties and potentially enhances its biological activity compared to its analogs with different substituents on the thiophene ring.
Properties
Molecular Formula |
C14H18FN3S |
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Molecular Weight |
279.38 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3S/c1-10-9-18(11-4-2-3-5-11)17-14(10)16-8-12-6-7-13(15)19-12/h6-7,9,11H,2-5,8H2,1H3,(H,16,17) |
InChI Key |
QWMJRURLIMSBNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(S2)F)C3CCCC3 |
Origin of Product |
United States |
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